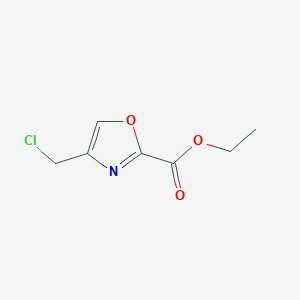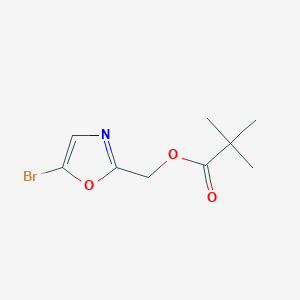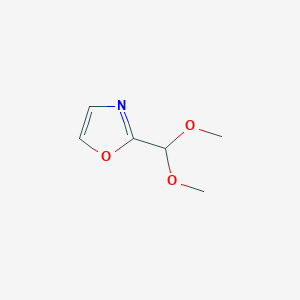![molecular formula C12H10ClNO B8188749 7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole](/img/structure/B8188749.png)
7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole is a heterocyclic compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol . This compound is characterized by a naphthalene ring fused with an oxazole ring, and it contains a chlorine atom at the 7th position and a methyl group at the 2nd position . It is a yellow solid with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-2-methyl-1-tetralone with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization using an acid catalyst . The reaction conditions often include:
Temperature: Reflux conditions
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphtho[1,2-d]oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different substitution patterns.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted naphtho[1,2-d]oxazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the naphtho[1,2-d]oxazole ring .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-2-methyl-4,5-dihydro-1H-naphtho[1,2-d]imidazole
- 7-Chloro-2-methyl-4,5-dihydro-1H-naphtho[1,2-d]thiazole
- 7-Chloro-2-methyl-4,5-dihydro-1H-naphtho[1,2-d]pyrazole
Uniqueness
7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole is unique due to its specific substitution pattern and the presence of an oxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
7-chloro-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-7-14-12-10-4-3-9(13)6-8(10)2-5-11(12)15-7/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIYCUUNUDFDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-benzo[d]isoxazole-5-boronic acid](/img/structure/B8188690.png)



![[1,2,5]Oxadiazepane dihydrochloride](/img/structure/B8188706.png)




![3-Vinyl-benzo[d]isoxazole](/img/structure/B8188741.png)
![2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole](/img/structure/B8188755.png)


